Molecular Topology and Hydrogen Bond Acceptor Count vs. Common 1,2-Oxazine Scaffolds
The target compound possesses 4 hydrogen‑bond acceptors (HBA) and 0 hydrogen‑bond donors (HBD), a profile that differs from simpler 1,2‑oxazines and from many drug‑like heterocycles [1]. For comparison, unsubstituted 1,2‑oxazine (C₄H₅NO) has only 2 HBA and 0 HBD, while 5,6‑dihydro‑4H‑1,2‑oxazin‑3‑yl‑ethanone derivatives typically have 3 HBA [2]. The higher HBA count, arising from the furo oxygen and oxazine oxygen acting as independent acceptors, alters solvation free energy and protein‑ligand interaction potential.
| Evidence Dimension | Hydrogen‑bond acceptor count |
|---|---|
| Target Compound Data | 4 HBA (2 oxygen lone‑pair acceptors on the oxazine ring + 1 furo oxygen + 1 carbonyl oxygen); 0 HBD |
| Comparator Or Baseline | Unsubstituted 1,2‑oxazine: 2 HBA, 0 HBD; 5,6‑dihydro‑4H‑1,2‑oxazin‑3‑yl‑ethanone: 3 HBA, 0 HBD (class‑level baseline; exact comparator quantitative data not available in the same assay) |
| Quantified Difference | +1 HBA vs. 5,6‑dihydro‑4H‑1,2‑oxazin‑3‑yl‑ethanone; +2 HBA vs. unsubstituted 1,2‑oxazine |
| Conditions | Computed via Cactvs 3.4.8.18 (PubChem release 2024.11.20) [1]; comparator data are class‑level inferences drawn from structural analysis |
Why This Matters
Higher hydrogen‑bond acceptor capacity, without introducing a donor, provides additional polar interactions for target engagement while maintaining passive membrane permeability—an advantage for fragment‑based screening libraries where balanced polarity is critical.
- [1] PubChem. Compound Summary for CID 13543603: Ethanone, 1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]-1,2-oxazin-3-yl)-(9CI). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/105623-57-2 (accessed 2026-05-08). View Source
- [2] PubChem. Compound Summary for CID 13543603: Computed Descriptors (InChI, InChIKey, SMILES). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/105623-57-2 (accessed 2026-05-08). View Source
